![molecular formula C11H9NO3 B3162730 Methyl 2-formyl-1H-indole-5-carboxylate CAS No. 880360-85-0](/img/structure/B3162730.png)
Methyl 2-formyl-1H-indole-5-carboxylate
Overview
Description
“Methyl 2-formyl-1H-indole-5-carboxylate” is a chemical compound with a molecular weight of 203.2 . Its IUPAC name is “methyl 2-formyl-1H-indole-5-carboxylate” and its InChI code is "1S/C11H9NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-6,12H,1H3" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-formyl-1H-indole-5-carboxylate” is represented by the InChI code "1S/C11H9NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-6,12H,1H3" .
Physical And Chemical Properties Analysis
“Methyl 2-formyl-1H-indole-5-carboxylate” has a molecular weight of 203.2 . Further physical and chemical properties are not provided in the search results.
Scientific Research Applications
Biosynthesis of Protein Kinase Inhibitors
“Methyl 2-formyl-1H-indole-5-carboxylate” is used as a reactant in the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibitors of these enzymes can be used in the treatment of diseases such as cancer.
Metal-Free Friedel-Crafts Alkylation
This compound is also used as a reactant in metal-free Friedel-Crafts alkylation . The Friedel-Crafts alkylation is an important reaction in organic chemistry for the synthesis of alkylated products.
Preparation of Diphenylsulfonium Ylides
“Methyl 2-formyl-1H-indole-5-carboxylate” is used in the preparation of diphenylsulfonium ylides from Martin’s sulfurane . These ylides are useful intermediates in organic synthesis.
Cross Dehydrogenative Coupling Reactions
This compound is a reactant in cross dehydrogenative coupling reactions . These reactions are a type of carbon-carbon bond forming reaction, which are fundamental in organic synthesis.
Synthesis of Indirubin Derivatives
“Methyl 2-formyl-1H-indole-5-carboxylate” is used in the synthesis of indirubin derivatives . Indirubin is a component of a traditional Chinese medicine used to treat chronic diseases and has been shown to have anti-cancer properties.
Preparation of Aminoindolylacetates
This compound is used in the preparation of aminoindolylacetates . These compounds have potential applications in medicinal chemistry due to their biological activities.
Synthon in Sonogashira Cross-Coupling Reactions
The title compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis . It is a useful synthon in Sonogashira cross-coupling reactions, which are used to form carbon-carbon bonds in organic synthesis.
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This creates interest among researchers to synthesize a variety of indole derivatives.
Mechanism of Action
Target of Action
Methyl 2-formyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to play a main role in cell biology and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives, including Methyl 2-formyl-1H-indole-5-carboxylate, could influence multiple biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of Methyl 2-formyl-1H-indole-5-carboxylate’s action are likely to be diverse, given the wide range of biological activities exhibited by indole derivatives . For instance, some indole derivatives have shown anti-inflammatory and analgesic activities .
properties
IUPAC Name |
methyl 2-formyl-1H-indole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-6,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVQAIHYBTWVEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-formyl-1H-indole-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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